molecular formula C8H5BrFN3 B1377235 7-Bromo-5-fluoroquinazolin-2-amine CAS No. 1379341-83-9

7-Bromo-5-fluoroquinazolin-2-amine

Cat. No.: B1377235
CAS No.: 1379341-83-9
M. Wt: 242.05 g/mol
InChI Key: DIHXWNSPRGKGQU-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroquinazolin-2-amine is a heterocyclic organic compound with the molecular formula C8H5BrFN3 and a molecular weight of 242.05 g/mol. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 7-Bromo-5-fluoroquinazolin-2-amine are not yet fully elucidated. Given the compound’s structural characteristics, it may potentially interact with various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to outline the compound’s pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are not yet fully understood. As a heterocyclic compound, it may have diverse effects on cellular functions.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-fluoroquinazolin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting downstream signaling pathways . Additionally, this compound may bind to specific receptors on cell surfaces, altering their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . These interactions can lead to changes in gene expression, enzyme activity, and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can lead to significant changes in cellular responses, such as increased apoptosis or altered gene expression . Additionally, high doses of this compound may cause toxic or adverse effects, such as organ damage or impaired physiological function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the overall metabolic profile of cells and tissues, leading to changes in cellular function and responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, such as the nucleus or mitochondria . The distribution of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is crucial for its biological activity and overall effects on cellular function .

Preparation Methods

The synthesis of 7-Bromo-5-fluoroquinazolin-2-amine can be achieved through several methods, including:

    Aza-reaction: This method involves the cyclization of appropriate precursors under specific conditions to form the quinazoline core.

    Microwave-assisted reaction: This technique uses microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.

    Metal-mediated reaction: Transition metals such as palladium or nickel are used as catalysts to facilitate the formation of the quinazoline ring.

    Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance the reaction rate and improve the efficiency of the synthesis.

    Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, thereby increasing the reaction rate.

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

7-Bromo-5-fluoroquinazolin-2-amine undergoes various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.

    Cyclization reactions: The quinazoline core can undergo further cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Bromo-5-fluoroquinazolin-2-amine has a wide range of applications in scientific research, including:

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving quinazoline derivatives.

    Medicine: Due to its structural similarity to other biologically active quinazoline derivatives, this compound is investigated for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

7-Bromo-5-fluoroquinazolin-2-amine can be compared with other similar compounds, such as:

    2-Amino-7-bromo-5-fluoroquinazoline: This compound has a similar structure but differs in the position of the amino group.

    6-Bromo-4-(furan-2-yl)quinazolin-2-amine: This derivative has a furan ring attached to the quinazoline core, which may result in different biological activities.

    Other quinazoline derivatives: Various quinazoline derivatives with different substituents and functional groups have been studied for their unique biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Biological Activity

7-Bromo-5-fluoroquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique bromine and fluorine substituents. Its molecular formula is C8H6BrFN2, with a molecular weight of approximately 232.05 g/mol. The compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of certain kinases involved in various disease pathways, including cancer.

The biological activity of this compound primarily stems from its ability to inhibit specific kinases. Kinases play critical roles in signal transduction pathways, and their dysregulation is often implicated in cancer progression. The compound's structural features facilitate effective interaction with these biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. It has been shown to inhibit the growth of:

  • E. coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

The compound's potency against these bacterial strains highlights its potential as an antimicrobial agent, in addition to its anticancer properties.

1. Kinase Inhibition Studies

Studies have employed techniques such as isothermal titration calorimetry and surface plasmon resonance to assess the binding affinity of this compound to various kinases. These studies indicate that the compound has a high binding affinity, which correlates with its inhibitory effects on kinase activity .

2. Structure–Activity Relationships (SAR)

The structure–activity relationship of quinazoline derivatives has been extensively studied. A comparative analysis with similar compounds reveals that the specific combination of bromine and fluorine substituents in this compound significantly influences its biological activity compared to other quinazoline derivatives:

Compound NameKey FeaturesBiological Activity
This compoundBromine and fluorine substituentsKinase inhibition
QuinazolineBasic structure without halogen substitutionsGeneral bioactivity
5-FluoroquinazolineFluorine substituent onlyPotential anticancer properties
7-BromoquinazolineBromine substituent onlyVaries based on modifications
Quinazolinone DerivativesVarious substitutions leading to diverse activityOften used in drug design

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of specific functional groups in drug design.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using various aryl amines. The compound serves as an intermediate for synthesizing more complex bioactive molecules, including N-substituted derivatives that may exhibit enhanced therapeutic properties .

Properties

IUPAC Name

7-bromo-5-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHXWNSPRGKGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CN=C(N=C21)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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